molecular formula C6H14ClN B6216558 (but-3-en-1-yl)(ethyl)amine hydrochloride CAS No. 1373312-83-4

(but-3-en-1-yl)(ethyl)amine hydrochloride

Cat. No.: B6216558
CAS No.: 1373312-83-4
M. Wt: 135.63 g/mol
InChI Key: SSLVWKFLHODNDN-UHFFFAOYSA-N
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Description

Contextualization of Alkene-Functionalized Amines in Synthetic Organic Chemistry

Alkene-functionalized amines are valuable intermediates in organic synthesis. The presence of the double bond allows for a wide range of chemical transformations, including but not limited to, hydroamination, oxidation, and polymerization. These reactions enable the introduction of new functional groups and the construction of complex carbon skeletons. The development of metal-catalyzed reactions has further expanded the utility of these compounds, allowing for highly selective and efficient syntheses of nitrogen-containing molecules that are of interest to the pharmaceutical and materials science industries. masterorganicchemistry.com

Significance of Amine Hydrochlorides in Synthetic Methodologies

Amines are often converted to their hydrochloride salts for several practical reasons. The salt form generally exhibits increased stability and higher water solubility compared to the free base. libretexts.orgncert.nic.in This is particularly advantageous in pharmaceutical applications, where enhanced bioavailability is crucial. libretexts.org In synthetic workflows, the hydrochloride salt can act as a protecting group for the amine, preventing unwanted side reactions. The free amine can be easily regenerated by treatment with a base. ncert.nic.in The formation of amine hydrochloride salts is a standard procedure in organic synthesis, often achieved by reacting the amine with hydrochloric acid. ncert.nic.in

Overview of Research Trajectories for (but-3-en-1-yl)(ethyl)amine (B13592170) hydrochloride

While specific research focused solely on (but-3-en-1-yl)(ethyl)amine hydrochloride is limited, its potential applications can be inferred from the reactivity of its constituent functional groups. Research trajectories could involve its use as a monomer in polymerization reactions, as a scaffold for the synthesis of heterocyclic compounds, or as an intermediate in the development of novel bioactive molecules. The dual functionality of the alkene and the secondary amine allows for sequential or one-pot multi-component reactions, offering a pathway to molecular diversity.

Plausible Synthetic Routes and Properties

Given the absence of specific documented synthesis for this compound, plausible synthetic routes can be proposed based on established methods for secondary amine synthesis.

One potential method is the alkylation of a primary amine . In this approach, but-3-en-1-amine could be reacted with an ethyl halide, such as ethyl bromide. This nucleophilic substitution reaction would form the desired secondary amine. A significant challenge in this method is the potential for over-alkylation, leading to the formation of a tertiary amine and a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com Careful control of reaction conditions and stoichiometry would be necessary to optimize the yield of the secondary amine.

A more controlled approach would be reductive amination . masterorganicchemistry.comlibretexts.org This method would involve the reaction of but-3-enal with ethylamine (B1201723) to form an intermediate imine, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the starting aldehyde. masterorganicchemistry.com

Following the synthesis of the free base, (but-3-en-1-yl)(ethyl)amine, the hydrochloride salt can be readily prepared by treating the amine with a solution of hydrochloric acid.

Interactive Data Tables

Table 1: Properties of Related Amine Hydrochlorides

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
But-3-en-1-amine hydrochloride17875-18-2C4H10ClN107.58176-180
(But-3-yn-1-yl)(ethyl)amine hydrochloride2375268-95-2C6H12ClN133.62Not available
N-Ethyl-n-butylamine13360-63-9C6H15N101.19-78

Data sourced from publicly available chemical databases. Note the difference in the carbon chain (alkyne vs. alkene) for the second entry.

Table 2: Precursor Compound Information

Compound NameCAS NumberMolecular FormulaBoiling Point (°C)
But-3-en-1-amine2524-49-4C4H9N75-76
Ethylamine75-04-7C2H7N16.6
But-3-enal107-89-1C4H6O103

Data sourced from publicly available chemical databases.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1373312-83-4

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

N-ethylbut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C6H13N.ClH/c1-3-5-6-7-4-2;/h3,7H,1,4-6H2,2H3;1H

InChI Key

SSLVWKFLHODNDN-UHFFFAOYSA-N

Canonical SMILES

CCNCCC=C.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for but 3 En 1 Yl Ethyl Amine Hydrochloride

Direct Amination Approaches in the Synthesis of (but-3-en-1-yl)(ethyl)amine (B13592170) hydrochloride

Direct amination methods offer an efficient route to (but-3-en-1-yl)(ethyl)amine hydrochloride by forming the target molecule in a single key step. These approaches are often favored for their atom economy and procedural simplicity.

Reductive Amination Pathways utilizing But-3-en-1-al Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.comlibretexts.org This process involves the reaction of a carbonyl compound, in this case, but-3-en-1-al, with an amine, ethylamine (B1201723), to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. The final product, (but-3-en-1-yl)(ethyl)amine, can then be treated with hydrochloric acid to yield the hydrochloride salt.

CH2=CHCH2CHO + CH3CH2NH2 + [Reducing Agent] → CH2=CHCH2CH2N(H)CH2CH3

CH2=CHCH2CH2N(H)CH2CH3 + HCl → [CH2=CHCH2CH2NH2(CH2CH3)]+Cl-

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and handling. Common choices include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Catalytic hydrogenation can also be utilized. wikipedia.org The choice of reducing agent is critical to prevent the reduction of the aldehyde before imine formation and to avoid over-alkylation. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents for the Reductive Amination of But-3-en-1-al with Ethylamine

Reducing Agent Typical Reaction Conditions Advantages Disadvantages
Sodium Borohydride (NaBH4) Methanol or Ethanol, room temperature Readily available, inexpensive Can reduce the aldehyde directly, potential for side reactions
Sodium Cyanoborohydride (NaBH3CN) Methanol or Ethanol, slightly acidic pH More selective for the imine over the aldehyde Toxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)3) Dichloromethane or 1,2-Dichloroethane, room temperature Mild, highly selective, non-toxic byproducts More expensive, moisture sensitive
Catalytic Hydrogenation (H2/Pd, Pt, Ni) Various solvents, elevated pressure "Green" reducing agent (H2), high efficiency Requires specialized equipment, potential for alkene reduction

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution provides another direct route to the target amine. This method involves the reaction of an alkyl halide or a sulfonate ester bearing the but-3-en-1-yl moiety with ethylamine. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, displacing the leaving group on the butenyl substrate. docbrown.infochemguide.co.uk

A suitable starting material would be a 4-halobut-1-ene, such as 4-bromobut-1-ene or 4-chlorobut-1-ene. The reaction with ethylamine would proceed as follows:

CH2=CHCH2CH2-X + CH3CH2NH2 → CH2=CHCH2CH2N(H)CH2CH3 + HX (where X = Cl, Br)

To drive the reaction to completion and neutralize the hydrogen halide byproduct, a base is typically added. The choice of base and solvent is crucial to optimize the reaction rate and minimize side reactions, such as elimination. A significant challenge in this approach is the potential for over-alkylation, where the newly formed secondary amine can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. acsgcipr.orgchemguide.co.uk Using a large excess of ethylamine can help to favor the formation of the desired secondary amine. chemguide.co.uk

Table 2: Key Parameters in the Nucleophilic Substitution Synthesis of (but-3-en-1-yl)(ethyl)amine

Parameter Considerations Examples
Leaving Group Reactivity (I > Br > Cl > OTs) 4-Bromobut-1-ene, 4-Iodobut-1-ene, But-3-en-1-yl tosylate
Solvent Polarity to dissolve reactants and stabilize transition states Ethanol, Acetonitrile, Dimethylformamide (DMF)
Base To neutralize HX byproduct and prevent salt formation Potassium carbonate (K2CO3), Triethylamine (B128534) (Et3N), Excess ethylamine
Stoichiometry Excess of ethylamine to minimize over-alkylation 2-10 equivalents of ethylamine per equivalent of alkyl halide

Multistep Synthesis Routes to this compound

Strategic Introduction of the Butenyl Moiety

In this strategy, the butenyl group is introduced onto a pre-existing ethylamine framework. This can be achieved through several methods:

Alkylation of Ethylamine: This is analogous to the nucleophilic substitution described in section 2.1.2, but with ethylamine as the starting amine. As mentioned, controlling the degree of alkylation is a key challenge. chemguide.co.uk

Acylation-Reduction: Ethylamine can be acylated with a but-3-enoyl derivative (e.g., but-3-enoyl chloride or but-3-enoic anhydride) to form an amide. The resulting N-ethylbut-3-enamide can then be reduced to the target secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4). This two-step process generally provides better control over the formation of the secondary amine compared to direct alkylation.

Strategic Introduction of the Ethylamine Moiety

Alternatively, the synthesis can commence with a molecule already containing the butenyl group, followed by the introduction of the ethylamine functionality.

From 3-Butenylamine: A plausible route starts with the commercially available 3-butenylamine. researchgate.netsigmaaldrich.com This primary amine can then be ethylated. Direct alkylation with an ethyl halide (e.g., ethyl bromide) is possible but carries the risk of over-alkylation. A more controlled approach is the reductive amination of 3-butenylamine with acetaldehyde. The primary amine reacts with the aldehyde to form an imine, which is then reduced to the desired N-ethyl-3-butenylamine.

CH2=CHCH2CH2NH2 + CH3CHO + [Reducing Agent] → CH2=CHCH2CH2N(H)CH2CH3

From But-3-en-1-ol: But-3-en-1-ol can be converted into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with ethylamine via nucleophilic substitution would yield the target amine. Another approach involves the oxidation of but-3-en-1-ol to but-3-en-1-al, which can then undergo reductive amination with ethylamine as described in section 2.1.1.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. rsc.org Several strategies can be considered for the synthesis of this compound:

Atom Economy: Direct amination methods, particularly reductive amination, generally have higher atom economy than multistep routes that involve protection and deprotection steps.

Use of Greener Solvents: Whenever possible, hazardous organic solvents should be replaced with more environmentally benign alternatives such as water, ethanol, or performing reactions under solvent-free conditions. Microwave-assisted synthesis in aqueous media has been shown to be a greener alternative for N-alkylation reactions. researchgate.net

Catalytic Reagents: The use of catalytic methods, such as catalytic hydrogenation for reductive amination or the use of catalysts for the N-alkylation of amines with alcohols (the "hydrogen borrowing" strategy), is preferable to the use of stoichiometric reagents. rsc.org The "hydrogen borrowing" approach, where an alcohol is used as an alkylating agent with the only byproduct being water, is a particularly attractive green alternative. rsc.org

Table 3: Application of Green Chemistry Principles to Synthesis Routes

Green Chemistry Principle Application in this compound Synthesis
Prevention Designing syntheses to minimize waste generation.
Atom Economy Favoring addition reactions like reductive amination over substitution reactions with poor atom economy.
Less Hazardous Chemical Syntheses Using less toxic reagents and solvents, for example, replacing sodium cyanoborohydride with sodium triacetoxyborohydride.
Designing Safer Chemicals The final product's properties are fixed, but the synthetic route can be designed to minimize exposure to hazardous intermediates.
Safer Solvents and Auxiliaries Utilizing water or ethanol instead of chlorinated solvents.
Design for Energy Efficiency Conducting reactions at ambient temperature or using microwave heating.
Use of Renewable Feedstocks If possible, sourcing starting materials like but-3-en-1-ol from bio-based sources.
Reduce Derivatives Avoiding unnecessary protection/deprotection steps by choosing more selective reactions.
Catalysis Employing catalytic hydrogenation or "hydrogen borrowing" catalysts over stoichiometric reducing agents or alkylating agents.

Exploration of Solvent-Free or Low-Solvent Methodologies

The synthesis of amines, including (but-3-en-1-yl)(ethyl)amine, is increasingly benefiting from methodologies that eliminate or significantly reduce the use of organic solvents. These approaches not only lessen the environmental impact but can also simplify reaction work-ups and reduce costs.

Solvent-free reactions are often conducted using neat reactants, sometimes with mechanical activation like ball milling to facilitate the reaction. organic-chemistry.org One potential solvent-free route to the parent amine, (but-3-en-1-yl)(ethyl)amine, is the aza-Michael addition (or conjugate addition) of ethylamine to an appropriate α,β-unsaturated compound. Such reactions can proceed without any solvent or catalyst, yielding β-amino derivatives. researchgate.netresearchgate.net Another prominent low-solvent method is reductive amination, which can be performed under solvent-free conditions using a solid acid to activate a reducing agent like sodium borohydride. researchgate.netorganic-chemistry.org This method could theoretically be applied to the reaction between 4-pentenal and ethylamine.

Microwave-assisted synthesis is another technique that often allows for solvent-free conditions or the use of environmentally benign solvents like water. mdpi.com This method can significantly reduce reaction times and improve yields for the synthesis of cyclic and acyclic amines.

Table 1: Comparison of Potential Low-Solvent Synthetic Approaches

Methodology Reactants Conditions Potential Advantages
Solvent-Free Aza-Michael Addition Ethylamine + Butadiene derivative Neat, Room Temperature No solvent or catalyst needed, simple procedure. researchgate.net
Solvent-Free Reductive Amination 4-Pentenal + Ethylamine Sodium Borohydride, Solid Acid Avoids bulk solvents, versatile method. researchgate.net
Microwave-Assisted Cyclocondensation Primary amine + Alkyl dihalide Aqueous medium Rapid reaction times, use of water as solvent. mdpi.com

Catalytic Approaches for Enhanced Atom Economy in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. Traditional amine syntheses, such as the Gabriel synthesis, often suffer from poor atom economy due to the formation of stoichiometric amounts of waste. rsc.org Modern catalytic methods aim to maximize this efficiency.

One of the most promising atom-economic transformations is the N-alkylation of amines with alcohols through "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. rsc.org This process, typically catalyzed by transition metal complexes (e.g., Iridium or Ruthenium), involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. The imine is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, regenerating the catalyst and producing only water as a byproduct. This represents a highly efficient pathway for forming C-N bonds. In the context of synthesizing (but-3-en-1-yl)(ethyl)amine, this could involve the reaction of ethylamine with but-3-en-1-ol.

Catalytic hydrogenation of nitriles is another route with high atom economy, as all atoms from the hydrogen gas are incorporated into the final product. rsc.orgscience-revision.co.uk This would involve the reduction of a suitable nitrile precursor. These catalytic routes stand in contrast to methods that use stoichiometric reagents, which generate significant waste.

Table 2: Atom Economy of Different Amine Synthesis Strategies

Reaction Type General Equation Atom Economy Byproducts
Borrowing Hydrogen Catalysis R-NH₂ + R'-CH₂OH → R-NH-CH₂-R' + H₂O High rsc.org Water
Reductive Amination (with NaBH₄) R-CHO + R'-NH₂ + NaBH(OAc)₃ → R-CH₂-NH-R' Moderate-Low organic-chemistry.org Sodium salts, boric acid derivatives
Alkylation with Alkyl Halides R-NH₂ + R'-X → R-NH₂-R'⁺ X⁻ Low libretexts.org Halide salts
Gabriel Synthesis Phthalimide anion + R-X → ... → R-NH₂ Very Low rsc.org Phthalic acid derivatives

Purification and Isolation Methodologies for this compound

The final stage of synthesis involves the purification of the target compound and its isolation as a stable salt, typically the hydrochloride.

A common and effective method for purifying amines from non-basic impurities involves acid-base extraction. The crude amine product is dissolved in a suitable organic solvent and treated with a dilute aqueous acid, such as hydrochloric acid (HCl). doubtnut.com The amine is protonated to form the water-soluble hydrochloride salt, this compound, which partitions into the aqueous phase. Non-basic organic impurities remain in the organic layer and are separated. The aqueous layer containing the amine salt can then be washed with a fresh organic solvent to remove any remaining impurities. To recover the free amine, the aqueous solution is treated with a strong base (like NaOH), and the deprotonated amine is extracted back into an organic solvent. doubtnut.com

To isolate the final hydrochloride salt, the purified free amine is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or THF) and treated with a solution of HCl (either aqueous or gaseous) until the solution is acidic. echemi.com The this compound, being a salt, is typically much less soluble in organic solvents than its free base form and will precipitate out of the solution, especially upon cooling. echemi.com

The precipitated solid can then be collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried under vacuum. orgsyn.org For higher purity, recrystallization from an appropriate solvent system can be performed. google.com Alternative purification methods for amine hydrochlorides include chromatography on adsorbents like alumina or distillation under reduced pressure in the presence of excess hydrogen halide gas to prevent decomposition. google.comgoogle.com

Table 3: Common Purification Techniques for Amine Hydrochlorides

Technique Principle Application Reference
Acid-Base Extraction Differential solubility of the amine and its salt in aqueous and organic phases. Separation from non-basic impurities. doubtnut.com
Crystallization/Precipitation Lower solubility of the hydrochloride salt in an organic solvent upon formation. Isolation of the final product as a solid. echemi.com
Recrystallization Purification of the solid salt based on solubility differences at varying temperatures. Achieving high purity of the isolated salt. google.com
Adsorption Chromatography Separation based on differential adsorption of the salt and impurities on a solid phase. Purification of tertiary amines from their hydrochloride salts. google.com
Distillation/Sublimation Vaporization of the salt under specific conditions (e.g., in the presence of HCl gas). Purification of thermally stable amine hydrohalides. google.com

Reactivity and Reaction Mechanisms of but 3 En 1 Yl Ethyl Amine Hydrochloride

Reactions Involving the Terminal Alkene Moiety of (but-3-en-1-yl)(ethyl)amine (B13592170) hydrochloride

The terminal alkene group is susceptible to a range of addition reactions, metathesis, and radical processes.

Electrophilic Addition Reactions at the Double Bond

Electrophilic addition to the terminal double bond of (but-3-en-1-yl)(ethyl)amine would proceed according to Markovnikov's rule in the absence of radical initiators. libretexts.org The electron-donating nature of the alkyl amine substituent can influence the regioselectivity of these reactions.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene will typically result in the halogen atom adding to the more substituted carbon (C4), and the hydrogen atom adding to the terminal carbon (C3). For instance, the reaction with hydrogen bromide (HBr) would yield (4-bromobutyl)(ethyl)amine. wikipedia.org

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a dihalogenated product. The reaction with bromine would produce (3,4-dibromobutyl)(ethyl)amine. This reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms. researchgate.net

ReactionReagentProductExpected Regioselectivity
HydrobrominationHBr(4-bromobutyl)(ethyl)amineMarkovnikov
ChlorinationCl₂(3,4-dichlorobutyl)(ethyl)amineN/A

Olefin Metathesis Studies with (but-3-en-1-yl)(ethyl)amine hydrochloride

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org However, the presence of a Lewis basic amine functionality can pose a challenge by coordinating to the metal catalyst, often a Grubbs-type ruthenium complex, which can lead to catalyst deactivation. mdpi.com To circumvent this, the amine is often protected, or the reaction is carried out with the amine in its salt form, such as the hydrochloride salt.

In the context of this compound, ring-closing metathesis (RCM) could be envisioned if another alkene moiety were present in the molecule. As a terminal alkene, it could participate in cross-metathesis with other olefins. For example, cross-metathesis with a partner alkene like styrene, catalyzed by a second-generation Grubbs catalyst, could potentially yield various products depending on the reaction conditions. The success of such a reaction would be highly dependent on catalyst selection and reaction parameters to minimize catalyst inhibition by the amine. nih.govnih.govbeilstein-journals.org

Metathesis TypeCatalystPotential Product(s)Key Considerations
Cross-MetathesisGrubbs II CatalystVaries with partner alkeneAmine coordination to catalyst
Ring-Closing MetathesisGrubbs or Hoveyda-Grubbs CatalystCyclic amine (with a suitable diene)Protection of amine may be required

Radical Reactions and Polymerization Potentials

The terminal alkene is susceptible to radical addition reactions. A classic example is the anti-Markovnikov addition of HBr in the presence of peroxides (e.g., AIBN or benzoyl peroxide). chemistrysteps.comucalgary.ca In this case, the bromine radical adds to the terminal carbon (C3), leading to the formation of the more stable secondary carbon radical at C4. Subsequent hydrogen abstraction from HBr yields (3-bromobutyl)(ethyl)amine. libretexts.orgucalgary.cayoutube.com

The presence of the terminal double bond also suggests a potential for radical polymerization. libretexts.org Under the influence of a radical initiator, molecules of (but-3-en-1-yl)(ethyl)amine could polymerize to form a polyamine structure with repeating ethylamino-substituted butyl units in the backbone. The properties of such a polymer would depend on the molecular weight and degree of cross-linking.

Reaction TypeInitiatorProductRegioselectivity
Radical Addition of HBrPeroxide (ROOR)(3-bromobutyl)(ethyl)amineAnti-Markovnikov
Radical PolymerizationAIBN or similarPoly[(ethylamino)butylene]Head-to-tail addition

Reactions Involving the Amine Functionality of this compound

The secondary amine group, after deprotonation from its hydrochloride salt form, is a versatile nucleophile that can undergo a variety of functionalization reactions.

Acylation and Sulfonylation of the Secondary Amine

Acylation: The secondary amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct. ncert.nic.inchemguide.co.uk For instance, reaction with acetyl chloride would yield N-(but-3-en-1-yl)-N-ethylacetamide. ias.ac.in This reaction is a standard method for the synthesis of amides. researchgate.net

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This reaction would produce N-(but-3-en-1-yl)-N-ethyl-4-methylbenzenesulfonamide. researchgate.netsemanticscholar.org The resulting sulfonamide is a stable derivative often used for characterization or as a protecting group.

ReactionReagentBaseProduct
AcylationAcetyl chlorideTriethylamineN-(but-3-en-1-yl)-N-ethylacetamide
Sulfonylationp-Toluenesulfonyl chloridePyridineN-(but-3-en-1-yl)-N-ethyl-4-methylbenzenesulfonamide

N-Alkylation and N-Arylation Studies

N-Alkylation: The secondary amine can be further alkylated to a tertiary amine. Reaction with an alkyl halide, such as methyl iodide, would yield (but-3-en-1-yl)(ethyl)(methyl)amine. rsc.orgmasterorganicchemistry.com This reaction is a nucleophilic substitution where the amine acts as the nucleophile. wikipedia.org It is important to note that over-alkylation to form a quaternary ammonium (B1175870) salt can occur, especially with an excess of the alkylating agent. libretexts.org

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed reaction couples the amine with an aryl halide (e.g., bromobenzene) in the presence of a suitable phosphine (B1218219) ligand and a base to yield N-(but-3-en-1-yl)-N-ethylaniline. organic-chemistry.org This method is highly versatile for forming carbon-nitrogen bonds.

ReactionReagentCatalyst/ConditionsProduct
N-MethylationMethyl iodideBase (e.g., K₂CO₃)(but-3-en-1-yl)(ethyl)(methyl)amine
N-ArylationBromobenzenePd catalyst, phosphine ligand, baseN-(but-3-en-1-yl)-N-ethylaniline

Formation of Derivatives via Amine Reactivity

The secondary amine functionality of (but-3-en-1-yl)(ethyl)amine is a key site for derivatization, typically following its conversion to the free base. Standard amine chemistry can be applied to synthesize a variety of derivatives.

N-Alkylation and N-Arylation: The nitrogen atom, possessing a lone pair of electrons in its free base form, can act as a nucleophile. Reaction with alkyl halides or other electrophilic carbon species would lead to the formation of tertiary amines. However, such reactions can be prone to overalkylation, potentially leading to the formation of quaternary ammonium salts. For laboratory purposes, N-alkylation is often more controlled for producing tertiary amines. wikipedia.org Industrially, large-scale N-alkylation is common for producing various alkyl amines. wikipedia.org

N-Acylation: The amine can readily react with acylating agents like acid chlorides, anhydrides, or esters to form the corresponding amides. This reaction is generally high-yielding and serves as a common method for protecting the amine group or introducing new functionalities.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These derivatives are often solid and crystalline, which can be useful for characterization purposes.

A representative table of potential derivatives is presented below.

Derivative ClassReagent ExampleProduct Structure (Illustrative)
Tertiary AmineMethyl Iodide(but-3-en-1-yl)(ethyl)(methyl)amine
AmideAcetyl ChlorideN-(but-3-en-1-yl)-N-ethylacetamide
Sulfonamidep-Toluenesulfonyl ChlorideN-(but-3-en-1-yl)-N-ethyl-4-methylbenzenesulfonamide

Concerted Reactivity Involving Both Alkene and Amine Moieties

The proximate positioning of the amine and the terminal alkene in (but-3-en-1-yl)(ethyl)amine allows for unique intramolecular reactions, leading to the formation of heterocyclic structures. These transformations are of significant interest in synthetic organic chemistry for the construction of complex molecules.

Intramolecular Cyclization Pathways

Intramolecular reactions of haloamines are known to produce cyclic structures such as aziridines, azetidines, and pyrrolidines. wikipedia.org For (but-3-en-1-yl)(ethyl)amine, intramolecular cyclization would likely lead to the formation of substituted pyrrolidines, a common structural motif in many biologically active compounds. enamine.netmdpi.com

Hydroaminomethylation: In the presence of a suitable catalyst, the amine and alkene can undergo an intramolecular hydroaminomethylation reaction. This process involves the addition of the N-H bond across the double bond, which, after a series of steps, can lead to the formation of a substituted pyrrolidine (B122466) ring.

Cyclization via Halogenation: Treatment with an electrophilic halogen source (e.g., iodine) can induce an intramolecular cyclization. The reaction would proceed through the formation of a halonium ion intermediate from the alkene, which is then attacked by the nucleophilic amine to form a halogen-substituted pyrrolidine derivative.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocycles. nih.govorganic-chemistry.orgrsc.org In the context of (but-3-en-1-yl)(ethyl)amine, the alkene moiety could potentially act as a dienophile. However, for the amine to participate directly as part of the diene system (as an aza-diene), it would typically need to be in an imine or related oxidized form.

A more plausible scenario involves the amine acting as a directing group or an internal nucleophile in a tandem reaction sequence initiated by an intermolecular HDA reaction. For instance, if the molecule were to react with a suitable diene, the amine could influence the stereochemical outcome of the cycloaddition.

It is important to note that the HDA reaction has been less explored for this class of compounds compared to other cycloadditions. nih.gov The reaction often requires specific activation, such as the use of Lewis acids, to proceed efficiently. illinois.edu

Mechanistic Investigations of Key Transformations of this compound

Kinetic Studies of Reaction Pathways

Kinetic studies would provide quantitative data on the rates of various reactions, such as intramolecular cyclization or derivatization. By systematically varying parameters like temperature, concentration, and catalyst loading, one could determine the rate laws and activation parameters for key transformations. This information is essential for understanding the factors that control reaction outcomes and for optimizing reaction conditions.

For example, a kinetic study of the intramolecular cyclization could help to determine whether the reaction proceeds through a concerted or stepwise mechanism.

Computational Modeling of Transition States and Intermediates

Computational chemistry, using methods such as Density Functional Theory (DFT), would be a powerful tool for investigating the reaction mechanisms of this compound at a molecular level.

Modeling Intramolecular Cyclization: Computational modeling could be used to calculate the energies of potential transition states and intermediates for different cyclization pathways. This would help to predict the most likely reaction mechanism and to understand the origins of any observed stereoselectivity.

Investigating Hetero-Diels-Alder Reactivity: In the case of HDA reactions, computational studies could be employed to model the frontier molecular orbitals (FMOs) of the reactants to predict the feasibility and regioselectivity of the cycloaddition. The modeling of transition state structures would provide insights into the stereochemical outcome of the reaction.

Applications of but 3 En 1 Yl Ethyl Amine Hydrochloride As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

There is no available scientific literature that describes the use of (but-3-en-1-yl)(ethyl)amine (B13592170) hydrochloride as a precursor for the synthesis of complex organic molecules.

Role in Heterocyclic Compound Synthesis

No documented examples exist of (but-3-en-1-yl)(ethyl)amine hydrochloride being used to synthesize heterocyclic compounds. While N-substituted amines are fundamental to the synthesis of a wide array of nitrogen-containing heterocycles, the specific utility of this compound has not been reported.

Ligand Design and Coordination Chemistry Studies

There is a lack of published research on the use of this compound in ligand design and coordination chemistry.

Chelation Properties with Transition Metals

No studies have been found that investigate the chelation properties of this compound with transition metals.

Catalytic Applications of Metal-Amine Complexes

Consequently, there are no reports on the catalytic applications of any metal complexes derived from this amine.

Material Science Applications

No information is available in the scientific literature regarding the application of this compound in the field of material science.

Precursor for Polymer Synthesis

There is no available scientific literature that describes the use of This compound as a monomer for polymer synthesis. The reactivity of the butenyl group suggests it could potentially undergo polymerization, but no studies have been published to confirm this or to characterize the resulting polymer.

Advanced Analytical Techniques in the Research of but 3 En 1 Yl Ethyl Amine Hydrochloride

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of (but-3-en-1-yl)(ethyl)amine (B13592170) hydrochloride, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of (but-3-en-1-yl)(ethyl)amine hydrochloride. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the various protons of the (but-3-en-1-yl)(ethyl)amine cation would exhibit distinct chemical shifts and coupling patterns. The terminal vinyl protons (=CH₂) would appear in the downfield region, typically between 5.0 and 6.0 ppm, showing complex splitting due to geminal and vicinal coupling. The internal vinyl proton (-CH=) would resonate at a slightly higher field in the same region, coupling to the adjacent methylene (B1212753) group. The protons of the ethyl group and the two methylene groups of the butenyl chain would appear further upfield. The presence of the ammonium (B1175870) proton (N⁺-H) would likely be observed as a broad signal, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The two olefinic carbons would have characteristic shifts in the range of 115-140 ppm. The carbons directly bonded to the nitrogen atom would be deshielded and appear around 40-60 ppm. The remaining aliphatic carbons would resonate at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (but-3-en-1-yl)(ethyl)amine cation

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H₂C=~5.1~118
=CH-~5.8~135
-CH₂-CH=~2.4~35
-CH₂-N~3.1~48
N-CH₂-CH₃~3.0~45
-CH₃~1.3~12

Note: These are predicted values and actual experimental data may vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The IR spectrum would prominently feature a broad and strong absorption band in the region of 3200-2800 cm⁻¹, characteristic of the N⁺-H stretching vibrations of the secondary ammonium salt. The C-H stretching vibrations of the alkene and alkane portions would appear just below 3100 cm⁻¹ and 3000 cm⁻¹, respectively. Key alkene-related absorptions include the C=C stretch around 1640 cm⁻¹ and the out-of-plane C-H bending vibrations for the vinyl group around 990 cm⁻¹ and 910 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibration would give a strong and sharp signal, which is often more intense in Raman than in IR. The symmetric C-C and C-N stretching vibrations would also be readily observable.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibration Type
N⁺-H3200-2800 (broad, strong)WeakStretching
C-H (alkene)~3080~3080Stretching
C-H (alkane)2960-28502960-2850Stretching
C=C~1640 (medium)~1640 (strong)Stretching
C-H (alkene)~990, ~910 (strong)WeakBending (out-of-plane)
C-N⁺1150-10501150-1050Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak corresponding to the molecular ion of the cation, [(CH₂=CHCH₂CH₂)(CH₃CH₂)NH₂]⁺. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the elemental composition.

Under fragmentation conditions (MS/MS), the molecular ion would break apart in a predictable manner. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and loss of small neutral molecules. For (but-3-en-1-yl)(ethyl)amine, alpha-cleavage could lead to the loss of a propyl radical or an ethyl radical. The fragmentation pattern provides a fingerprint that helps to confirm the structure of the molecule.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities and for assessing its enantiomeric purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Due to the salt nature and low volatility of this compound, direct analysis by Gas Chromatography (GC) is challenging. restek.comrestek.com A common approach involves derivatization to convert the amine into a more volatile and thermally stable derivative, or performing the analysis on the free base after neutralization. restek.com Specialized columns designed for the analysis of volatile amines can also be employed. restek.comgcms.cz

High-Performance Liquid Chromatography (HPLC) is a more direct and widely used method for the analysis of amine salts. nih.gov Reversed-phase HPLC is a common choice, where a C18 column is used with an acidic mobile phase to ensure the amine is in its protonated form. An ion-pairing reagent may be added to the mobile phase to improve peak shape and retention. The purity of the sample is determined by integrating the area of the main peak and any impurity peaks detected by a UV or mass spectrometric detector.

Table 3: Exemplary HPLC Method Parameters for Amine Hydrochloride Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm or Mass Spectrometry (ESI+)
Injection Volume10 µL

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the nitrogen atom, although rapid pyramidal inversion at room temperature in the free amine form typically prevents the isolation of enantiomers. libretexts.org However, as a quaternary ammonium salt (in its protonated form), the inversion is slowed, and in principle, the enantiomers could be resolved. More relevantly, if the butenyl chain were substituted to create a chiral carbon, chiral chromatography would be essential to separate the resulting enantiomers.

Chiral chromatography, using a chiral stationary phase (CSP), is the most effective method for separating enantiomers. nih.govyakhak.org Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines. nih.govyakhak.org The separation is achieved through differential interactions between the enantiomers and the chiral selector of the stationary phase. The enantiomeric excess (e.e.) can be accurately determined by comparing the peak areas of the two enantiomers.

X-Ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

As of the latest available information, no published X-ray crystallography data for this compound or its derivatives could be located. Therefore, no data tables or detailed research findings on its solid-state structure can be provided.

Theoretical and Computational Studies of but 3 En 1 Yl Ethyl Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's reactivity and stability.

HOMO-LUMO Energy Gaps and Reactivity Predictions

The electronic reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher polarizability and greater chemical reactivity. A large gap signifies high stability and lower reactivity because more energy is required to move an electron from the HOMO to the LUMO.

For (but-3-en-1-yl)(ethyl)amine (B13592170) hydrochloride, the HOMO is expected to be localized primarily around the carbon-carbon double bond (the π-system), which is a region of high electron density. The LUMO would likely be distributed more broadly across the molecule, particularly influenced by the electron-withdrawing, positively charged ammonium (B1175870) center. While precise energy values for (but-3-en-1-yl)(ethyl)amine hydrochloride are not available in the published literature, DFT calculations would be the standard method to compute them. The resulting energy gap would provide valuable insight into its stability and potential involvement in charge-transfer interactions.

Table 1: Conceptual HOMO-LUMO Analysis for this compound

Parameter Expected Location/Characteristic Significance
HOMO Primarily localized on the C=C double bond. Site of electron donation; susceptible to electrophilic attack.
LUMO Distributed across the molecule, influenced by the -NH2+ group. Site of electron acceptance; target for nucleophilic attack.

Charge Distribution and Electrostatic Potentials

Quantum chemical methods can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule's surface. The MEP is an invaluable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) are rich in electrons and act as nucleophilic or hydrogen-bond accepting sites. Regions of positive potential (colored blue) are electron-deficient and represent electrophilic or hydrogen-bond donating sites.

In the case of this compound, the most prominent feature on its MEP map would be a strong positive potential around the protonated amine group (-NH2+-). This positive charge makes this region a primary site for interaction with anions and polar solvents. The π-system of the butenyl group's double bond would exhibit a region of negative electrostatic potential, making it a potential site for electrophilic attack.

Understanding this charge landscape is crucial for predicting non-covalent interactions, such as hydrogen bonding with solvent molecules or interactions with a biological receptor.

Conformation Analysis using Molecular Mechanics and Dynamics

Preferred Conformers and Rotational Barriers

Conformational analysis aims to identify the most stable, low-energy arrangements (conformers) of a molecule and the energy barriers that separate them. This is often performed using molecular mechanics (MM) force fields or more accurate quantum mechanical methods.

For this molecule, key rotations would occur around the C-C bond adjacent to the double bond and the C-N bonds. The stability of different conformers is governed by a balance of forces, including:

Torsional Strain: The energetic preference for staggered arrangements of atoms over eclipsed ones.

Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity.

Intramolecular Interactions: Potential hydrogen bonding between the amine proton and the π-electrons of the double bond.

The energy required to rotate around a specific bond is known as the rotational barrier. These barriers determine the rate at which the molecule can convert between different conformations at a given temperature. While specific calculations for this compound are not documented, it is expected to exist as a dynamic equilibrium of several low-energy conformers in solution.

Table 2: Key Rotatable Bonds and Influencing Factors

Rotatable Bond Influencing Factors on Conformer Stability
C(alkene)-C(alkyl) Torsional strain, potential for allylic strain.
C(alkyl)-N Steric hindrance between ethyl and butenyl groups, torsional strain.

| N-C(ethyl) | Steric hindrance, torsional strain. |

Solvent Effects on Conformation

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. The hydrochloride salt form of the compound makes it polar and likely soluble in polar solvents.

Computational models can simulate solvent effects either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). For this compound, a polar solvent would be expected to:

Stabilize the charged -NH2+-Cl- ion pair through strong dipole-dipole interactions and hydrogen bonding.

Potentially favor more extended conformers to maximize solvation of the charged center.

Influence the equilibrium between different conformers by preferentially stabilizing those with a larger dipole moment.

The interplay between intramolecular forces and solute-solvent interactions determines the final conformational landscape of the molecule in solution.

Reaction Pathway Modeling and Energy Landscapes

Computational chemistry allows for the modeling of entire chemical reaction pathways. By calculating the energy of the system along a reaction coordinate, researchers can construct an energy landscape that maps out the reactants, products, intermediates, and transition states.

For this compound, several reaction types could be modeled:

Electrophilic Addition: The carbon-carbon double bond is a nucleophilic site susceptible to attack by electrophiles. Modeling this reaction would reveal the structure of the transition state and any carbocation intermediates, helping to predict regioselectivity (Markovnikov vs. anti-Markovnikov addition).

Nucleophilic Substitution/Elimination: The amine group, once deprotonated, can act as a nucleophile. Reactions at the ethyl or butenyl chains could also be explored.

Intramolecular Reactions: The proximity of the amine and the double bond could allow for intramolecular cyclization reactions under certain conditions.

By mapping the energy landscapes for these potential pathways, computational studies could predict the most favorable reaction products and the activation energies required, providing a detailed mechanistic understanding that complements experimental work. However, no such specific studies for this compound are currently available in the surveyed literature.

Computational Elucidation of Reaction Mechanisms

The reaction mechanisms involving this compound, such as its synthesis or subsequent transformations, can be investigated using computational methods. For instance, the synthesis of related alkenylamines has been the subject of mechanistic studies. The hydroamination of alkynes and alkenes, a fundamental C-N bond-forming reaction, is often studied computationally to understand the role of catalysts and the factors influencing regioselectivity and stereoselectivity. frontiersin.org

Computational studies on the reductive amination of aldehydes, a common route to secondary and tertiary amines, have utilized Density Functional Theory (DFT) to map out the reaction pathway. nih.gov These studies investigate the thermodynamics and kinetics of the formation of carbinolamine intermediates and their subsequent dehydration and reduction. nih.gov For a molecule like (but-3-en-1-yl)(ethyl)amine, understanding the mechanism of its formation, for example, from the reaction of but-3-en-1-al with ethylamine (B1201723) followed by reduction, could be computationally modeled.

Furthermore, palladium-catalyzed reactions involving alkenyl amines have been explored through computational and experimental studies. acs.orgrsc.org These investigations often reveal the critical role of ligands and reaction conditions in facilitating C-H activation and subsequent functionalization. rsc.org A computational study on this compound could, for example, model its participation in cyclization reactions, where the terminal alkene could interact with a metal catalyst.

A hypothetical reaction mechanism for the formation of a substituted pyrrolidine (B122466) from (but-3-en-1-yl)(ethyl)amine, inspired by palladium-catalyzed C-H alkenylation of aliphatic amines, could be elucidated computationally. rsc.org The key steps would likely involve:

Coordination of the palladium catalyst to the amine.

Cyclopalladation to form a five-membered ring intermediate.

Insertion of an alkene.

Reductive elimination to yield the final product.

Kinetic studies of similar reactions have pointed to the initial coordination of the alkene to the metal catalyst as the turnover-limiting step. acs.org

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation of molecules. Density Functional Theory (DFT) is a widely used method for this purpose. nih.govresearchgate.net

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. researchgate.netacs.orgacs.org The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT functionals like B3LYP and a suitable basis set (e.g., cc-pVTZ), has been shown to provide accurate predictions of chemical shifts for a variety of organic molecules. researchgate.netacs.orgrsc.org For this compound, theoretical calculations could predict the chemical shifts of the different carbon and hydrogen atoms, aiding in the assignment of experimental spectra.

Table 1: Hypothetical Predicted 13C and 1H NMR Chemical Shifts for this compound

Atom NamePredicted 13C Chemical Shift (ppm)Predicted 1H Chemical Shift (ppm)
CH2=135.05.8
=CH-117.55.1
-CH2-CH=32.02.3
-CH2-NH2+-45.03.1
-NH2+-CH2-42.03.0
-CH312.01.3

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.

The protonation state of the amine would significantly influence the predicted chemical shifts, particularly for the carbons and hydrogens alpha and beta to the nitrogen atom. rsc.org

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These calculations can help in assigning the various stretching and bending modes. For this compound, key predicted vibrations would include the N-H stretches of the ammonium group, C-H stretches of the alkyl and alkenyl groups, and the C=C stretch of the terminal double bond.

QSAR (Quantitative Structure-Activity Relationship) Studies (Excluding Biological/Clinical Activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific activity or property. wikipedia.org While often used for biological activity, QSAR can also be applied to chemical reactivity and synthetic outcomes. wikipedia.org

Structural Descriptors and Their Relationship to Chemical Reactivity

To build a QSAR model for the chemical reactivity of this compound, a set of numerical descriptors that characterize its structure would be required. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., partial charges, frontier molecular orbital energies).

For a molecule like this compound, descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies could be correlated with its nucleophilicity and susceptibility to electrophilic attack, respectively. The pKa of the ammonium ion is another crucial descriptor that would influence its reactivity in acid-base reactions.

Table 2: Examples of Structural Descriptors for QSAR Studies of Alkenylamines

Descriptor TypeSpecific DescriptorPotential Relationship to Reactivity
ElectronicHOMO EnergyCorrelates with nucleophilicity of the amine.
ElectronicLUMO EnergyRelates to susceptibility to nucleophilic attack.
ElectronicPartial charge on NitrogenInfluences the basicity and nucleophilicity of the amine.
StericMolecular VolumeCan affect the accessibility of the reactive sites.
TopologicalWiener IndexRelates to the branching and size of the molecule.

Predictive Models for Synthetic Yields or Selectivity

QSAR models can be developed to predict the yield or selectivity of a chemical reaction. rsc.org For the synthesis of compounds related to this compound, a QSAR model could be built by:

Synthesizing a series of related alkenylamines with varying substituents.

Calculating a range of structural descriptors for each starting material and product.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed reaction yield or selectivity. youtube.com

For instance, in a palladium-catalyzed cross-coupling reaction to functionalize the alkene moiety, a QSAR model could help predict how changes in the amine side chain or the coupling partner would affect the reaction outcome. acs.org Such models can be valuable tools for optimizing reaction conditions and guiding the design of new synthetic routes. youtube.com

Future Directions and Emerging Research Avenues for but 3 En 1 Yl Ethyl Amine Hydrochloride

Exploration of Novel Synthetic Routes

The development of efficient and selective methods for synthesizing (but-3-en-1-yl)(ethyl)amine (B13592170) is paramount for its broader application. While traditional methods for amine synthesis exist, future research could focus on more atom-economical and sustainable routes.

Key approaches for investigation include:

Direct Catalytic Hydroamination: A highly promising route is the direct hydroamination of 1,3-butadiene (B125203) with ethylamine (B1201723). escholarship.orgrsc.org Research into transition metal catalysts, such as rhodium or iridium complexes, could enable a single-step, atom-economical synthesis. escholarship.orgnih.gov A recent study demonstrated the rhodium-catalyzed hydroamination of 1,3-dienes to generate homoallylic amines with anti-Markovnikov selectivity, a pathway that could theoretically produce the target compound. escholarship.org

Reductive Amination: A more controlled, two-step alternative to direct alkylation is reductive amination. libretexts.orgmasterorganicchemistry.com This would involve the reaction of but-3-enal with ethylamine to form an intermediate imine, which is then reduced to the target secondary amine. chemistrysteps.comyoutube.com The use of mild and selective reducing agents like sodium cyanoborohydride (NaBH3CN) is common in this process as it can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.comsigmaaldrich.com

N-Alkylation of 3-Buten-1-amine (B1219720): The reaction of 3-buten-1-amine with an ethylating agent, such as ethyl bromide, is a classical approach. However, this method is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts because the product amine is often more nucleophilic than the starting amine. wikipedia.orgmasterorganicchemistry.com Future work could explore controlled mono-alkylation by using a large excess of the starting amine or by developing more selective alkylating agents and reaction conditions. masterorganicchemistry.com Using alcohols as alkylating agents, activated by catalysts, is another avenue being explored for more sustainable N-alkylation. nih.gov

Table 1: Comparison of Potential Synthetic Routes for (but-3-en-1-yl)(ethyl)amine

Synthetic Method Starting Materials Key Advantages Potential Research Challenges Plausible Yield
Catalytic Hydroamination1,3-Butadiene, EthylamineHigh atom economy (100% theoretical); single step. rsc.orgCatalyst development for high regioselectivity and to prevent oligomerization; catalyst cost. escholarship.org70-85%
Reductive AminationBut-3-enal, EthylamineHigh selectivity; avoids over-alkylation; versatile. masterorganicchemistry.comsigmaaldrich.comRequires a stoichiometric reducing agent; two-step process. libretexts.org80-95%
N-Alkylation3-Buten-1-amine, Ethyl HalideSimple procedure; readily available starting materials. wikipedia.orgPoor selectivity (over-alkylation); formation of waste salts. masterorganicchemistry.com30-50% (of desired product)

Development of Advanced Catalytic Transformations

The dual functionality of (but-3-en-1-yl)(ethyl)amine hydrochloride offers a rich field for developing advanced catalytic transformations. The alkene and amine groups can be targeted selectively or in tandem to create complex molecular architectures.

Future research could focus on:

Hydrofunctionalization Reactions: The terminal double bond is a prime target for various hydrofunctionalization reactions, such as hydroformylation, hydrocyanation, or hydroboration, to introduce new functional groups at the terminus of the butyl chain.

Intramolecular Cyclizations: Catalytic activation could induce intramolecular reactions between the amine and the alkene. For instance, hydroamination-type cyclization could lead to the formation of substituted pyrrolidines, a common motif in pharmaceuticals.

Cross-Coupling Reactions: The alkene moiety can participate in powerful carbon-carbon bond-forming reactions like the Heck or Suzuki couplings, allowing the attachment of aryl or vinyl groups.

Amine-Directed Reactions: The secondary amine can direct catalysts to perform reactions at specific positions on the molecule, for example, C-H activation at a site proximal to the nitrogen atom.

Table 2: Potential Catalytic Transformations of (but-3-en-1-yl)(ethyl)amine

Transformation Reactive Site Potential Catalyst Class Product Type Potential Application
HydroformylationAlkeneRhodium, CobaltAmino-aldehydeIntermediate for heterocycles, polymers
Intramolecular HydroaminationAlkene & AmineLanthanides, Group 4 metalsSubstituted Pyrrolidine (B122466)Pharmaceutical scaffolds
Heck CouplingAlkenePalladiumAlkenylated AmineSynthesis of complex natural product analogs
Asymmetric EpoxidationAlkeneChiral Titanium or VanadiumChiral Amino-epoxideBuilding block for chiral drugs

Integration into Flow Chemistry Systems

The synthesis and subsequent reactions of this compound are well-suited for adaptation to continuous flow chemistry. Flow systems offer significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. libretexts.orgnih.gov

Key areas for development include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of the amine, for example, by pumping streams of 1,3-butadiene and ethylamine through a heated reactor packed with a heterogeneous hydroamination catalyst. wikipedia.org

Telescoped Reactions: Integrating multiple reaction steps into a single, continuous sequence without isolating intermediates. nih.gov For instance, the output from a flow synthesis reactor could be directly fed into a second reactor for a subsequent catalytic transformation, improving efficiency and reducing waste. rsc.org

Safe Handling of Reagents: Flow chemistry allows for the safe use of hazardous reagents by generating and consuming them in situ in small volumes, which is particularly relevant for reactions involving gaseous reagents like butadiene or high pressures. nih.gov

Expansion of Applications in Niche Chemical Syntheses

While this compound may not be a bulk chemical, its unique structure makes it a valuable intermediate for niche applications, particularly in the synthesis of fine chemicals and pharmaceuticals.

Emerging applications could include:

Pharmaceutical Scaffolds: The molecule can serve as a starting point for creating libraries of compounds for drug discovery. The amine can be further functionalized, and the alkene can be transformed into various other groups, leading to a wide diversity of structures. For example, many bioactive molecules, including drugs for treating dementia (Rivastigmine) and depression (Venlafaxine), contain N-alkylated amine structures. nih.gov

Specialty Polymers and Materials: The terminal alkene allows this compound to act as a functional monomer. Polymerization or co-polymerization could lead to materials with pendant amine groups, which could be used in applications such as ion exchange resins, coatings, or as catalytic supports.

Agrochemicals: The synthesis of novel herbicides and pesticides often involves the combination of different functional groups. The triazine class of herbicides, for instance, is synthesized from cyanuric chloride and various amines. wikipedia.org The unique combination of a secondary amine and an alkene in the title compound could be exploited to create new agrochemical candidates.

Theoretical Advancements in Predicting Reactivity and Properties

Computational chemistry offers powerful tools to accelerate research and development by predicting the behavior of molecules and reactions. Applying these methods to this compound can provide valuable insights and guide experimental work.

Future theoretical studies could focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to investigate the detailed mechanisms of potential synthetic routes and catalytic transformations. This can help in understanding catalyst behavior and predicting selectivity. masterorganicchemistry.com

Catalyst Screening: Computationally screening virtual libraries of potential catalysts for reactions like hydroamination to identify the most promising candidates for experimental validation, saving significant time and resources.

Property Prediction: Calculating key physicochemical properties and predicting the conformational preferences of the molecule and its derivatives. This information is crucial for understanding its reactivity and for designing molecules with specific properties, such as in drug design. nih.govyoutube.com Recent studies have shown how computational models can successfully predict the feasibility and yield of reactions for synthesizing nitrogen-containing rings, demonstrating the power of this approach. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.